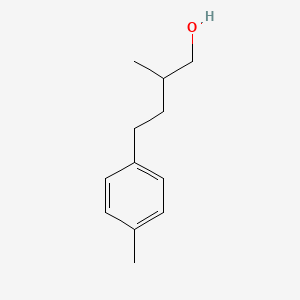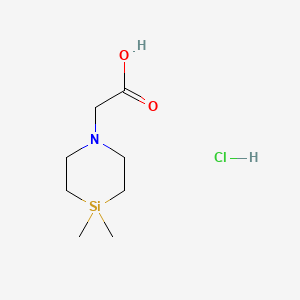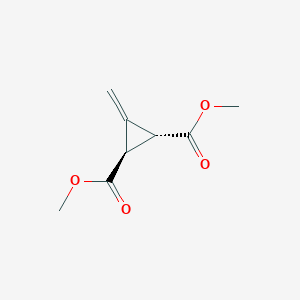
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans: is a complex organic compound characterized by its unique cyclopropane ring structure. This compound is notable for its stereochemistry, with specific configurations at the 1 and 2 positions of the cyclopropane ring. The presence of methylidene and dicarboxylate groups further adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a suitable diene precursor, followed by functional group modifications to introduce the methylidene and dicarboxylate groups. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dicarboxylate groups to alcohols or other reduced forms.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving cyclopropane-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans involves its interaction with molecular targets such as enzymes or receptors. The specific configuration of the compound allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes that utilize or modify cyclopropane-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dimethylcyclopropane-1,2-dicarboxylate: Lacks the methylidene group, resulting in different reactivity and applications.
3-methylidenecyclopropane-1,2-dicarboxylate:
Uniqueness
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans is unique due to its specific stereochemistry and the presence of both methylidene and dicarboxylate groups. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H10O4 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H10O4/c1-4-5(7(9)11-2)6(4)8(10)12-3/h5-6H,1H2,2-3H3/t5-,6-/m0/s1 |
Clave InChI |
BBYRCAPYYSBUQL-WDSKDSINSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@H](C1=C)C(=O)OC |
SMILES canónico |
COC(=O)C1C(C1=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


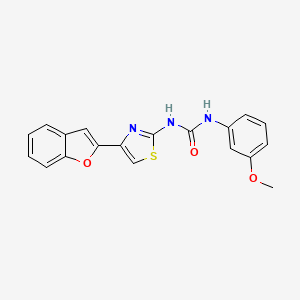

![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)

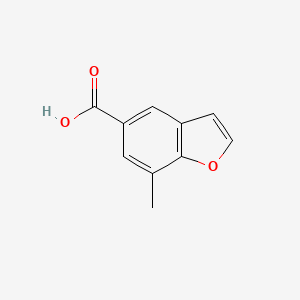
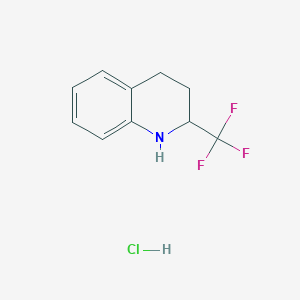

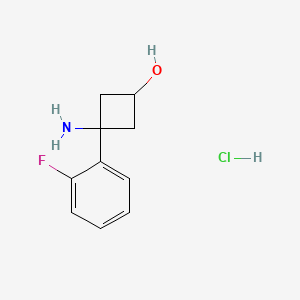
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
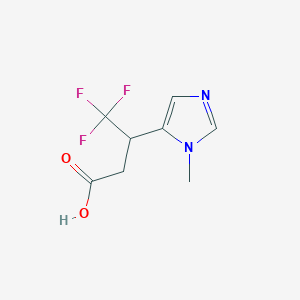
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
